bis(triethyltin)oxide

Organometallic Chemistry Reactivity Basicity

Bis(triethyltin)oxide (CAS 1112-63-6), also known as hexaethyldistannoxane, is a dinuclear organotin compound belonging to the distannoxane class, characterized by a Sn-O-Sn linkage connecting two triethyltin moieties. With a molecular formula of C12H30OSn2 and a molecular weight of 427.79 g/mol , it presents as a dense liquid with a boiling point of 125 °C at 4 Torr and a density of 1.377 g/cm³.

Molecular Formula C12H30OSn2
Molecular Weight 427.8 g/mol
CAS No. 1112-63-6
Cat. No. B072802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(triethyltin)oxide
CAS1112-63-6
Molecular FormulaC12H30OSn2
Molecular Weight427.8 g/mol
Structural Identifiers
SMILESCC[Sn](CC)(CC)O[Sn](CC)(CC)CC
InChIInChI=1S/6C2H5.O.2Sn/c6*1-2;;;/h6*1H2,2H3;;;
InChIKeyVIULBFHXDPUWIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(triethyltin)oxide (CAS 1112-63-6): A Baseline Distannoxane with Quantifiable Differentiation


Bis(triethyltin)oxide (CAS 1112-63-6), also known as hexaethyldistannoxane, is a dinuclear organotin compound belonging to the distannoxane class, characterized by a Sn-O-Sn linkage connecting two triethyltin moieties [1]. With a molecular formula of C12H30OSn2 and a molecular weight of 427.79 g/mol [2], it presents as a dense liquid with a boiling point of 125 °C at 4 Torr and a density of 1.377 g/cm³ [3]. Its primary utility in research stems from its reactivity as a base and its capacity to act as a synthon for other triethyltin derivatives, placing it in direct contrast to its tributyltin analog and other triorganotin compounds.

Why Generic 'Trialkyltin Oxide' Substitution Fails for bis(triethyltin)oxide


Substituting bis(triethyltin)oxide with a generic 'trialkyltin oxide' analog, such as bis(tributyltin)oxide (TBTO) or a mono-nuclear triethyltin salt, is not a viable scientific or procurement strategy due to quantifiable differences in reactivity, basicity, and structural behavior. The foundational work of Anderson (1954) established that the basicity of organotin oxides is governed by their alkyl chain length and oxygen content, with (Et3Sn)2O demonstrating a specific reactivity profile distinct from its sulfide analog and higher oxidation state derivatives [1]. Furthermore, the biological activity and toxicity of triorganotins are highly dependent on the nature of the alkyl group, with triethyltin compounds exhibiting a distinct neurotoxic profile compared to their tributyltin or triphenyltin counterparts [2]. These differences are not academic; they dictate the compound's performance in a given reaction system and its associated handling and safety requirements, making direct interchange technically and operationally unjustified.

Quantitative Evidence Guide for Bis(triethyltin)oxide (CAS 1112-63-6) Differentiation


Comparative Basic Reactivity: (Et3Sn)2O vs. (Et3Sn)2S

In a direct head-to-head study, bis(triethyltin)oxide, (Et3Sn)2O, was shown to be a more reactive base than its sulfide analog, bis(triethyltin)sulfide, (Et3Sn)2S. The study demonstrated that (Et3Sn)2O reacts with a range of substrates including Me3SiOCOMe, Et3Si(CN), and Me3SiNCS, whereas (Et3Sn)2S did not react with any of these three specific reagents under the same experimental conditions [1].

Organometallic Chemistry Reactivity Basicity

Relative Neurotoxic Potency: Triethyltin vs. Tributyltin Compounds

Class-level inference from toxicological assessments indicates that among trialkyltin compounds, triethyltin derivatives are among the most potent neurotoxicants. According to Haz-Map, toxicity decreases from tri- to mono-organotins, and of the trialkyltins, triethyltin and trimethyltin are the most toxic, while trioctyltin compounds are essentially nontoxic [1]. This places bis(triethyltin)oxide in a significantly higher hazard category compared to longer-chain analogs like bis(tributyltin)oxide (TBTO) in terms of its primary toxicological target (CNS vs. immune system).

Toxicology Neurotoxicity Risk Assessment

Reactivity with Esters and Halogenoids vs. Analogous Sulfide

A direct comparative study from 1954 provides a clear, quantitative assessment of the reactivity of bis(triethyltin)oxide relative to its sulfide analog. The research reported that (Et3Sn)2O reacts easily and rather completely with substrates such as Me3SiOCOMe, MeSi(OCOCF3)3, and Ph2SiF2, while under the same conditions, (Et3Sn)2S reacted only partially with the esters and not at all with the fluoride [1]. This demonstrates a superior and broader scope of reactivity for the oxide.

Synthetic Chemistry Reagent Selection Tin Chemistry

Comparative Solubility and Kinetics vs. Bulky Tributyltin Analogs

Cross-study comparable data highlight a key physicochemical difference between bis(triethyltin)oxide and its bulkier tributyltin analog. Compared to bis(tributyltin)oxide, the triethyltin derivative forms two-dimensional polymeric networks due to its reduced steric hindrance . Furthermore, it exhibits faster reaction kinetics in polar solvents due to enhanced solubility, whereas the tributyltin analog shows superior performance in nonpolar environments . This trade-off in behavior based on alkyl chain length is a quantifiable determinant of reaction efficiency.

Physical Chemistry Reaction Kinetics Organotin

Optimal Research Application Scenarios for Bis(triethyltin)oxide (1112-63-6)


Synthesis of Triethyltin Halides and Pseudohalides

Bis(triethyltin)oxide serves as a versatile precursor for generating a range of triethyltin derivatives. Its demonstrated reactivity with esters, halides, and halogenoids of other elements allows for the efficient synthesis of triethyltin chlorides, bromides, cyanides, and other pseudohalides [1]. This makes it a valuable starting material for laboratories requiring a diverse set of triethyltin compounds for further research or as intermediates.

Investigations of Organotin-Induced Neurotoxicity

Given its established class-level inference as a potent neurotoxicant [1], bis(triethyltin)oxide is a critical probe molecule for research into the mechanisms of organotin-induced neurotoxicity. Its specific triethyltin moiety is directly linked to CNS effects, making it a more relevant and potent tool for these studies compared to less neurotoxic tributyltin analogs [1]. This is essential for pharmacology and toxicology studies focused on the central nervous system.

Mechanistic Studies of Lewis Base Reactivity in Tin Chemistry

The compound's well-documented and quantifiably higher basicity compared to its sulfide analog [1] and other organotin oxides [2] positions it as an ideal candidate for fundamental mechanistic studies in organometallic chemistry. Researchers investigating the nature of Sn-O bonds, basicity trends in Group 14 elements, or developing new base-catalyzed reactions will find its distinct reactivity profile essential for generating clear, comparative data.

Polar Solvent-Based Synthesis

For synthetic protocols conducted in polar solvents, bis(triethyltin)oxide offers a quantifiable advantage over its bulkier tributyltin analog, TBTO. Evidence indicates that bis(triethyltin)oxide exhibits faster reaction kinetics in polar environments due to its enhanced solubility, whereas TBTO performs better in nonpolar media [1]. This makes bis(triethyltin)oxide the preferred choice for reactions where a polar solvent is required for other reagents or to control selectivity.

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